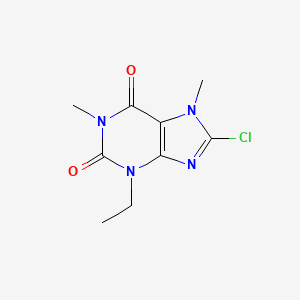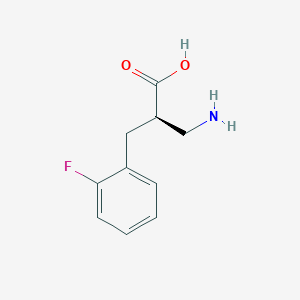
Boc-DL-Cys(Trt)-DL-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Cys(Trt)-DL-Pro-OH is a synthetic compound used primarily in peptide synthesis. It is composed of tert-butoxycarbonyl-protected cysteine and proline, with the cysteine residue further protected by a trityl group. This compound is valuable in the field of biochemistry and medicinal chemistry due to its role in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Cys(Trt)-DL-Pro-OH typically involves the following steps:
Protection of Cysteine: The cysteine residue is protected using a trityl group to prevent unwanted side reactions during peptide synthesis.
Protection of Proline: The proline residue is protected using a tert-butoxycarbonyl group.
Coupling Reaction: The protected cysteine and proline residues are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of cysteine and proline are protected using trityl and tert-butoxycarbonyl groups, respectively.
Automated Coupling: Automated peptide synthesizers are used to couple the protected residues efficiently.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-Cys(Trt)-DL-Pro-OH undergoes various chemical reactions, including:
Deprotection: Removal of the trityl and tert-butoxycarbonyl groups under acidic conditions.
Oxidation: Oxidation of the cysteine residue to form disulfide bonds.
Substitution: Nucleophilic substitution reactions involving the cysteine thiol group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the protecting groups.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the cysteine thiol group.
Substitution: Alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Deprotected Peptides: Removal of protecting groups yields the free peptide.
Disulfide-Linked Peptides: Oxidation of cysteine residues forms disulfide-linked peptides.
Substituted Peptides: Nucleophilic substitution reactions yield various substituted peptides.
Aplicaciones Científicas De Investigación
Boc-DL-Cys(Trt)-DL-Pro-OH has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of Boc-DL-Cys(Trt)-DL-Pro-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The trityl group protects the cysteine thiol group, while the tert-butoxycarbonyl group protects the proline amino group. Upon deprotection, the free peptide can undergo further modifications or interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Boc-DL-Cys(OMe)-OH: Similar to Boc-DL-Cys(Trt)-DL-Pro-OH but with a methoxy group instead of a trityl group.
Boc-L-Cys(Trt)-OH: Contains only the cysteine residue with trityl protection.
Boc-DL-Pro-OH: Contains only the proline residue with tert-butoxycarbonyl protection.
Uniqueness
This compound is unique due to the combination of both cysteine and proline residues with specific protecting groups. This combination allows for versatile applications in peptide synthesis and bioconjugation, making it a valuable tool in biochemical research and drug development.
Propiedades
Fórmula molecular |
C32H36N2O5S |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37) |
Clave InChI |
ISBXFOHTCFATDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
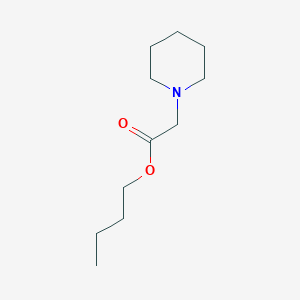
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)

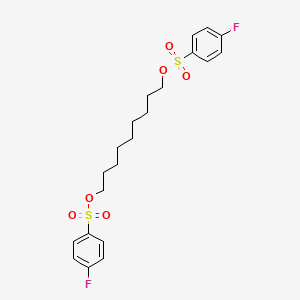
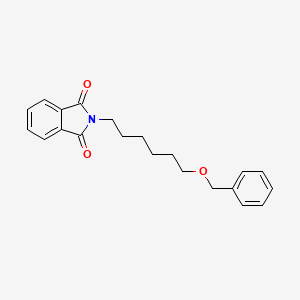
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
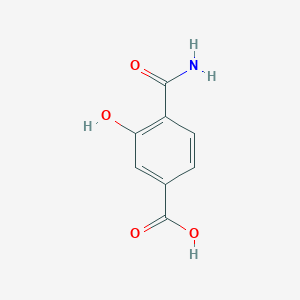
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)

